1,2,3,4-Tetrahydro-1,5-naphthyridine

Medicinal Chemistry Library Synthesis Heterocyclic Chemistry

1,2,3,4-Tetrahydro-1,5-naphthyridine (CAS 13993-61-8) is a regiospecific scaffold with CNS-optimized physicochemical properties (cLogP ~1.28, TPSA 24.92 Ų) and validated N1 functionalization chemistry (epoxide openings, N-arylations, acylations, urea formation). Accessible via scalable IEDDA and asymmetric hydrogenation (up to 99% ee) routes not applicable to 1,6-, 1,7-, or 1,8-THN regioisomers. Direct CH→N bioisostere for tetrahydroquinoline scaffolds enabling solubility and metabolic stability optimization in lead optimization.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 13993-61-8
Cat. No. B1311120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-1,5-naphthyridine
CAS13993-61-8
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=N2)NC1
InChIInChI=1S/C8H10N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1,3,5,10H,2,4,6H2
InChIKeyOALXTMWCXNPUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-1,5-naphthyridine (CAS 13993-61-8) Scaffold Overview for Procurement & Library Design


1,2,3,4-Tetrahydro-1,5-naphthyridine (CAS 13993-61-8) is a partially saturated bicyclic heterocycle consisting of a piperidine ring fused to a pyridine ring in a 1,5-diazanaphthalene arrangement [1]. As a member of the tetrahydronaphthyridine (THN) family, it is distinguished by its specific nitrogen atom positioning, which generates a unique pharmacophore geometry relative to other regioisomeric THNs (1,6-, 1,7-, and 1,8-THNs) [2]. The compound serves as a versatile scaffold for library development, with the N1 position being a key site for functionalization via epoxide openings, palladium-catalyzed N-arylations, DEPBT-promoted acylations, and urea formation [3]. Its physicochemical profile (MW: 134.18, cLogP: ~1.28, TPSA: 24.92 Ų, HBD: 1, HBA: 2) positions it as a compact, moderately lipophilic building block suitable for CNS drug discovery programs and medicinal chemistry optimization campaigns [2].

Why 1,2,3,4-Tetrahydro-1,5-naphthyridine Cannot Be Arbitrarily Substituted with Other THN Regioisomers


Generic substitution of 1,2,3,4-tetrahydro-1,5-naphthyridine with its 1,6-, 1,7-, or 1,8-THN regioisomers is precluded by fundamental differences in synthetic accessibility, stereochemical control, and downstream functionalization chemistry [1]. The 1,5-THN scaffold is uniquely accessible via inverse-electron-demand Diels–Alder (IEDDA) strategies, whereas other regioisomers require alternative, often lower-yielding routes [2]. Asymmetric hydrogenation of 1,5-naphthyridine precursors proceeds with up to 99% ee and full conversions using chiral ruthenium catalysts, a level of stereocontrol not yet demonstrated for 1,6- or 1,7-THN systems [3]. Furthermore, the N1 chemistry of 1,5-THN—validated for epoxide openings, N-arylations, acylations, and urea formation—is not transferable to other regioisomers, where electronic and steric differences alter reaction outcomes [4]. These disparities in synthetic route availability, stereochemical fidelity, and validated derivatization methods create concrete procurement risks when substituting regioisomers in lead optimization or library synthesis programs.

Quantitative Comparative Evidence for 1,2,3,4-Tetrahydro-1,5-naphthyridine (13993-61-8) Selection


Regioisomeric Synthetic Accessibility: 1,5-THN vs. 1,6-THN via IEDDA Strategy

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is accessible via inverse-electron-demand Diels–Alder (IEDDA) chemistry, whereas the analogous 1,6-THN regioisomer cannot be prepared using this convergent strategy [1]. This fundamental difference in synthetic route availability directly impacts the ease and cost of accessing diverse analog libraries.

Medicinal Chemistry Library Synthesis Heterocyclic Chemistry

Asymmetric Hydrogenation Stereocontrol: 1,5-THN Achieves up to 99% ee

Asymmetric hydrogenation of 1,5-naphthyridine precursors using chiral cationic ruthenium diamine complexes yields 1,2,3,4-tetrahydro-1,5-naphthyridines with up to 99% enantiomeric excess (ee) and full conversions [1]. In contrast, analogous asymmetric hydrogenation protocols have not been reported for 1,6- or 1,7-THN regioisomers, representing a significant gap in stereochemical control [2]. A complementary rare-earth-catalyzed enantioselective C–H alkylation route also delivers chiral 1,5-THNs with up to 99% yield and 93% ee across 34 examples [3].

Asymmetric Catalysis Chiral Synthesis Process Chemistry

Validated N1 Derivatization Chemistry for Library Development

The N1 position of 1,2,3,4-tetrahydro-1,5-naphthyridine has been systematically validated for four distinct reaction classes: epoxide openings, palladium-catalyzed N-arylations, DEPBT-promoted acylations, and urea formation via isocyanates [1]. This validation enabled the preparation of a 24-membered library using homochiral epichlorohydrin chemistry [1]. Comparable systematic N1 chemistry validation for 1,6- or 1,7-THN regioisomers has not been reported [2].

Parallel Synthesis Medicinal Chemistry Scaffold Functionalization

Physicochemical Profile Differentiation: 1,5-THN vs. 1,8-THN

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold exhibits a topological polar surface area (TPSA) of 24.92 Ų and a consensus Log P of ~1.28 . In contrast, the 1,8-THN regioisomer possesses a different nitrogen atom arrangement that alters hydrogen-bonding capacity and electronic distribution [1]. While direct comparative biological data are unavailable at the parent scaffold level, the 1,5-nitrogen arrangement generates a distinct vector geometry for target engagement, which is critical for structure-based drug design [1].

Drug Discovery Physicochemical Properties CNS Penetration

Bioisosteric Replacement Potential: 1,5-THN as CH→N Tetrahydroquinoline Mimic

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold functions as a CH→N bioisostere of tetrahydroquinoline (THQ), replacing a carbon atom with nitrogen to improve physicochemical properties [1]. This substitution can impart orders-of-magnitude improvements in solubility and other drug-like parameters [1]. Unlike other THN regioisomers, 1,5-THN preserves the linear ring fusion geometry of THQ while introducing the beneficial nitrogen atom, offering a unique balance of scaffold similarity and property enhancement.

Medicinal Chemistry Bioisosterism Scaffold Hopping

Recommended Research & Industrial Application Scenarios for 1,2,3,4-Tetrahydro-1,5-naphthyridine (13993-61-8)


Medicinal Chemistry: Lead Optimization via Bioisosteric Replacement of Tetrahydroquinoline

1,2,3,4-Tetrahydro-1,5-naphthyridine serves as a direct CH→N bioisostere for tetrahydroquinoline (THQ) scaffolds, enabling medicinal chemists to improve the solubility and metabolic stability of lead compounds without altering the core ring geometry [1]. This application is particularly valuable in CNS drug discovery programs, where the compound's moderate lipophilicity (cLogP ~1.28) and low TPSA (24.92 Ų) are favorable for blood-brain barrier penetration .

Parallel Library Synthesis Using Validated N1 Derivatization Chemistry

The N1 position of 1,2,3,4-tetrahydro-1,5-naphthyridine has been systematically validated for epoxide openings, N-arylations, acylations, and urea formation, providing a reliable starting point for the generation of diverse compound libraries [2]. This validated chemistry reduces the time and cost required for reaction optimization, making 1,5-THN an efficient scaffold for hit-to-lead and lead optimization campaigns.

Asymmetric Synthesis of Chiral Building Blocks for Enantioselective Drug Discovery

For programs requiring enantiomerically pure building blocks, 1,2,3,4-tetrahydro-1,5-naphthyridine is accessible via two distinct asymmetric methodologies: ruthenium-catalyzed hydrogenation (up to 99% ee) [3] and rare-earth-catalyzed C–H alkylation (up to 99% yield, 93% ee) [4]. These validated routes enable the preparation of chiral 1,5-THN derivatives for use in stereochemically defined drug candidates.

Process Chemistry Scale-Up Using Established IEDDA Synthetic Routes

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is accessible via inverse-electron-demand Diels–Alder (IEDDA) chemistry, a convergent and scalable route that is not applicable to other THN regioisomers [5]. For process chemists seeking to scale up the production of THN-based intermediates, 1,5-THN offers a well-precedented synthetic pathway with established reaction conditions and yields.

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